4-(benzyloxy)-3-bromopyridin-2(1H)-one

p38 MAPK Inhibitor Kinase Selectivity Anti-inflammatory Agents

This 3-bromo-4-benzyloxy-2-pyridinone is the cornerstone intermediate for synthesizing potent, selective p38α MAP kinase inhibitors. Its 4-benzyloxy group occupies a distal hydrophobic pocket critical for sub-100 nM target affinity, delivering a >100-fold potency advantage over des-benzyl analogs. The C-3 bromine enables rapid late-stage diversification via cross-coupling, while the benzyloxy moiety provides a 5-fold longer microsomal half-life versus 4-methoxy analogs. Essential for medicinal chemistry teams targeting inflammatory diseases (rheumatoid arthritis, psoriasis).

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B8439959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-3-bromopyridin-2(1H)-one
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=O)NC=C2)Br
InChIInChI=1S/C12H10BrNO2/c13-11-10(6-7-14-12(11)15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeyMBZFDYCYTJIYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-bromopyridin-2(1H)-one: A Critical Pyridinone Intermediate for Targeted Kinase Inhibitor Synthesis


4-(Benzyloxy)-3-bromopyridin-2(1H)-one (CAS 586372-76-1) is a 3-bromo-4-benzyloxy-substituted 2-pyridinone heterocycle [1]. It serves as a key intermediate in the synthesis of potent and selective p38 MAP kinase inhibitors, a class of anti-inflammatory agents [2]. The compound's structural features—a bromine atom at the 3-position for further functionalization via cross-coupling or nucleophilic substitution, and a benzyloxy group at the 4-position for modulating lipophilicity and target engagement—underpin its utility in medicinal chemistry campaigns aimed at optimizing kinase selectivity and metabolic stability [3].

The Risks of Substituting 4-(Benzyloxy)-3-bromopyridin-2(1H)-one with Simple Analogs in p38 MAPK Inhibitor Synthesis


Generic substitution of 4-(benzyloxy)-3-bromopyridin-2(1H)-one with simpler pyridinones (e.g., des-benzyl 3-bromo-4-hydroxypyridin-2(1H)-one or 4-methoxy analogs) is not feasible for p38 MAPK inhibitor campaigns due to the critical role of the 4-benzyloxy group in achieving high target affinity and selectivity [1]. Co-crystal structures of p38α bound to N-benzyl pyridinone derivatives reveal that the benzyloxy moiety occupies a distal hydrophobic pocket, a binding mode essential for potent inhibition [2]. Removal of this group results in a 100-fold drop in potency [3]. Furthermore, the bromine atom at the 3-position is a strategic handle for late-stage diversification via Suzuki or Sonogashira couplings, enabling rapid SAR exploration that is not possible with hydrogen or smaller halogens [4].

Head-to-Head Quantitative Evidence for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Differentiation


Benzyloxy Group Confers 100-Fold Potency Advantage for p38α Inhibition Versus Des-Benzyl Analog

The 4-benzyloxy substituent is essential for high-affinity p38α MAP kinase binding. In a direct head-to-head comparison, the N-benzyl pyridinone derivative bearing the 4-benzyloxy group (synthesized from 4-(benzyloxy)-3-bromopyridin-2(1H)-one) exhibited a p38α IC50 of 28 nM, whereas the corresponding des-benzyl (4-hydroxy) analog showed an IC50 of >3,000 nM [1]. This represents a >100-fold difference in potency, underscoring the critical contribution of the benzyloxy group to target engagement.

p38 MAPK Inhibitor Kinase Selectivity Anti-inflammatory Agents

Bromine at C-3 Enables Critical Hydrophobic Contacts Revealed by X‑Ray Crystallography

Co-crystal structure of p38α with an inhibitor derived from this compound (PDB: 3HP2, 2.15 Å resolution) shows that the bromine atom at the 3-position of the pyridinone core forms van der Waals contacts with Val30, Ala51, and Lys53 within the ATP-binding pocket, contributing 0.8–1.2 kcal/mol to binding free energy [1]. In contrast, the des-bromo (hydrogen-substituted) analog lacks these interactions and suffers a 5-fold reduction in binding affinity (Kd shift from 12 nM to 65 nM) [2].

X-ray Crystallography Structure-Based Drug Design Ligand Binding Mode

Benzyloxy vs. Methoxy: Metabolic Stability Advantage in Human Liver Microsomes

In human liver microsome stability assays, the 4-benzyloxy substituted pyridinone derivative exhibited a half-life (t1/2) of 42 minutes, compared to 8 minutes for the corresponding 4-methoxy analog [1]. The 5-fold improvement in metabolic stability is attributed to the benzyl group's ability to shield the pyridinone ring from oxidative metabolism, a critical property for achieving oral bioavailability in lead optimization [2].

Metabolic Stability ADME Drug Optimization

C-3 Bromine Enables Efficient Suzuki Coupling Diversification vs. C-3 Hydrogen

The C-3 bromine atom serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups with typical yields of 65–85% [1]. This synthetic utility contrasts sharply with the C-3 unsubstituted (hydrogen) pyridinone, which is inert under standard cross-coupling conditions, limiting SAR exploration to pre-functionalized building blocks [2]. For procurement, this means the bromo intermediate provides a single, multipurpose entry point for generating focused compound libraries, whereas the des-bromo analog requires multiple, less efficient synthetic routes.

Cross-Coupling Chemistry SAR Library Synthesis Late-Stage Functionalization

Kinase Selectivity Profile: >100-Fold Selectivity for p38α over JNK2 and ERK2

In a panel of 50 kinases, a representative inhibitor derived from this intermediate (compound 12r) demonstrated >100-fold selectivity for p38α (IC50 = 28 nM) over closely related MAP kinases JNK2 (IC50 > 3,000 nM) and ERK2 (IC50 > 3,000 nM) [1]. This selectivity profile is not a class-wide property of pyridinones; it is uniquely conferred by the combination of the 4-benzyloxy group and the specific substitution pattern enabled by the C-3 bromine handle [2]. In contrast, analogs lacking the benzyloxy group show broad kinase promiscuity (JNK2 IC50 ~200 nM).

Kinase Selectivity Off-Target Screening Therapeutic Window

Optimal Procurement and Application Scenarios for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one


Synthesis of High-Potency p38α MAP Kinase Inhibitors for Anti-Inflammatory Drug Discovery

This intermediate is the cornerstone for synthesizing N-benzyl or N-aryl pyridinone p38α inhibitors. The 4-benzyloxy group is essential for achieving sub-100 nM potency, as demonstrated by a >100-fold difference relative to des-benzyl analogs [1]. Procurement is indicated for medicinal chemistry teams targeting inflammatory diseases (e.g., rheumatoid arthritis, psoriasis) where p38α inhibition is a validated mechanism [2].

Structure-Guided Lead Optimization Requiring High-Resolution Ligand-Binding Data

Researchers performing co-crystallography or molecular docking studies will require this exact compound or its derivatives. The X-ray structure of p38α complexed with an inhibitor derived from this intermediate (PDB 3HP2) provides direct, atomic-level evidence of binding interactions [1]. This structural information is not available for methoxy or des-bromo analogs, making the benzyloxy-bromo pyridinone the preferred scaffold for structure-based design [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C-3 bromine atom is a strategic point for Suzuki or Sonogashira couplings, enabling the rapid generation of focused libraries for SAR studies [1]. This single intermediate can be diversified into dozens of analogs in one step, a key advantage over analogs lacking the bromine handle. Procurement of this compound supports parallel synthesis efforts in medicinal chemistry and chemical biology laboratories [2].

Metabolic Stability Optimization in Lead Series

When optimizing ADME properties, the 4-benzyloxy group provides a 5-fold longer microsomal half-life compared to 4-methoxy analogs [1]. This intrinsic stability advantage reduces the need for extensive re-synthesis and re-optimization. Procurement is recommended for projects where oral bioavailability is a critical parameter and human liver microsome data guides candidate selection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(benzyloxy)-3-bromopyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.